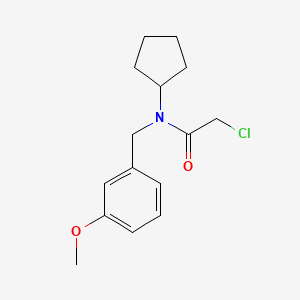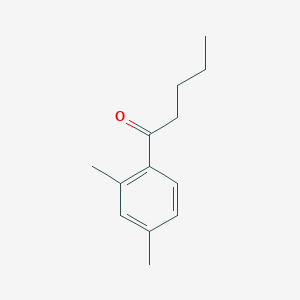
1-(5-Chloro-2-thienyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-thienyl)-1-butanol is an organic compound characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a butanol group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-thienyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with butylmagnesium bromide (Grignard reagent) followed by reduction. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale distillation techniques are often employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-thienyl)-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to convert the compound to its corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed:
Oxidation: 1-(5-Chloro-2-thienyl)-1-butanone or 1-(5-chloro-2-thienyl)butanoic acid.
Reduction: 1-(5-Chloro-2-thienyl)-1-butane.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-thienyl)-1-butanol is utilized in several scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Medicine: Investigating the compound's potential as a therapeutic agent or intermediate in the synthesis of pharmaceuticals.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(5-Chloro-2-thienyl)-1-butanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
1-(5-chloro-2-thienyl)ethanone
2-acetyl-5-chlorothiophene
1-(5-chloro-2-thienyl)ethanamine hydrochloride
This comprehensive overview provides a detailed understanding of 1-(5-Chloro-2-thienyl)-1-butanol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUHSFBOHFBBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide](/img/structure/B7846202.png)

![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL](/img/structure/B7846219.png)











